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Compound of Interest

Methyl prednisolone-16alpha-
Compound Name:
carboxylate

Cat. No.: B048181

This guide provides a comprehensive comparison of the bioequivalence of two oral
formulations of methylprednisolone, a synthetic glucocorticoid widely used for its anti-
inflammatory and immunosuppressive effects. The following sections present key
pharmacokinetic data, detailed experimental protocols, and a visual representation of the study
workflow to aid researchers, scientists, and drug development professionals in understanding
the critical parameters for establishing bioequivalence.

Pharmacokinetic Data Summary

The bioequivalence between a test and a reference oral methylprednisolone formulation is
determined by comparing their key pharmacokinetic parameters. The data presented below is
synthesized from multiple studies and demonstrates the typical results obtained in such trials.

Study 1: Fasting and Fed Conditions (16 mg Tablets)

A randomized, two-way crossover study was conducted to compare a test 16 mg
methylprednisolone tablet to a reference formulation (Medrol®) in 56 healthy subjects under
both fasting and fed conditions. The primary pharmacokinetic parameters measured were the
maximum plasma concentration (Cmax), the area under the plasma concentration-time curve
from time zero to the last measurable concentration (AUCO-t), and the area under the plasma
concentration-time curve from time zero to infinity (AUCO0-).[1][2]

Table 1: Pharmacokinetic Parameters of Test vs. Reference 16 mg Methylprednisolone Tablets
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Test Reference 90%
Condition Parameter Formulation Formulation Confidence
(Mean * SD) (Mean * SD) Interval
) Not explicitly Not explicitly o
Fasting Cmax (ng/mL) Within 80-125%
stated stated
AUCO-t Not explicitl Not explicitl
PACTEY PICTY Within 80-125%
(ng-h/mL) stated stated
AUCO0- Not explicitl Not explicitl
PICTY PICTY Within 80-125%
(ng-h/mL) stated stated
Not explicitly Not explicitly o
Fed Cmax (ng/mL) Within 80-125%
stated stated
AUCO-t Not explicitl Not explicitl
PACTY PICTEY Within 80-125%
(ng-h/mL) stated stated
AUCO0- Not explicitly Not explicitly o
Within 80-125%
(ng-h/mL) stated stated

The 90% confidence intervals for the geometric mean ratios of Cmax, AUCO-t, and AUCO-co for

both fasting and fed conditions fell within the acceptable bioequivalence range of 80-125%.[1]

[2]

Study 2: Fasting Condition (8 mg Tablets)

In another randomized, two-way crossover study, an 8 mg test formulation of

methylprednisolone was compared to a reference product in 16 healthy volunteers under

fasting conditions.[3][4]

Table 2: Pharmacokinetic Parameters of Test vs. Reference 8 mg Methylprednisolone Tablets
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Reference Formulation

Parameter Test Formulation (Mean)

(Mean)
Cmax (ng/mL) 66.58 70.51
AUCO- (ng-h/mL) 342.53 336.61
tmax (h) 2.2 2.2

The 90% confidence intervals for the ratio of Cmax and AUCO-c were within the acceptable
ranges of 70-143% and 80-125%, respectively, demonstrating bioequivalence.[3][4]

Study 3: Fasting Condition (40 mg Tablets)

A bioequivalence study was conducted on a 40 mg domestic methylprednisolone tablet (Test B)
compared to an imported reference tablet (Test A, Medrol™) in 18 healthy male volunteers.[5]

[6]

Table 3: Pharmacokinetic Parameters of Domestic vs. Imported 40 mg Methylprednisolone
Tablets

Domestic Formulation Imported Formulation
Parameter
(Mean * SD) (Mean * SD)
Cmax (ng/mL) 597.6 £ 119.8 572.6 +121.7
AUCO- (h-ng/mL) 2528.4 + 558.8 2571.2 + 647.4
tmax (h) 1.9+0.5 21+05
t1/2 (h) 22+04 23+04

The relative bioavailability of the domestic tablet was 99.62%, and no significant difference was
found between the two formulations, concluding that they were bioequivalent.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the bioequivalence studies.
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Study Design and Subject Enrollment

The studies typically followed a randomized, open-label, two-period, two-sequence, single-
dose, crossover design.[1][3][4][6] Healthy adult male or female volunteers were enrolled, with
inclusion criteria often specifying an age range (e.g., 21 to 55 years) and a body mass index
(BMI) within a certain range (e.g., 17.5 to 30.5 kg/m 2).[7] A washout period, typically ranging
from 3 days to 5 weeks, separated the two treatment periods to ensure the complete
elimination of the drug from the body before the administration of the next formulation.[3][4]

Dosing and Blood Sampling

Subjects received a single oral dose of either the test or reference methylprednisolone
formulation (e.g., 8 mg, 16 mg, or 40 mg) with a standardized volume of water after an
overnight fast.[2][3][4][6] In studies assessing the effect of food, a high-fat meal was consumed
before drug administration in the fed condition.[1] Blood samples were collected at
predetermined time points, typically before dosing (0O hours) and at various intervals up to 16 or
more hours post-dose.[1][3][4]

Analytical Methodology

Plasma concentrations of methylprednisolone were determined using validated analytical
methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and
liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly
employed techniques.[1][3][4][8][9][10] These methods are validated for linearity, accuracy,
precision, and specificity to ensure reliable quantification of the drug in biological matrices.[8]

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters (Cmax, AUCO-t, and AUCO-o) were calculated from
the plasma concentration-time data using non-compartmental analysis.[5][6] Statistical
analysis, typically an analysis of variance (ANOVA), was performed on the log-transformed
pharmacokinetic parameters.[1][11] Bioequivalence was concluded if the 90% confidence
intervals for the geometric mean ratios of the test to reference product's Cmax, AUCO-t, and
AUCO- fell within the predetermined regulatory acceptance range, which is typically 80% to
125%.[1][2][3]

Experimental Workflow Diagram
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The following diagram illustrates the typical workflow of a bioequivalence study for oral
methylprednisolone formulations.
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Caption: Workflow of a typical two-way crossover bioequivalence study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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